NAPMA exerts its inhibitory effect on osteoclast differentiation through the downregulation of key osteoclast-specific markers: []* Transcription Factors: NAPMA suppresses the expression of c-Fos and NFATc1, crucial transcription factors involved in osteoclastogenesis. * Cell Surface Markers: It downregulates DC-STAMP, a protein essential for cell-cell fusion during osteoclast formation.* Proteolytic Enzymes: NAPMA reduces the expression of cathepsin K and MMP-9, enzymes involved in bone resorption.
By suppressing these markers at both the transcript and protein levels, NAPMA effectively inhibits the formation of multinucleated, bone-resorbing osteoclasts. []
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3